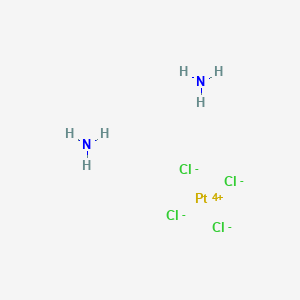

Diamminetetrachloroplatinum

描述

Diamminetetrachloroplatinum is a platinum-based compound with potential antitumor properties. It is characterized by a platinum center coordinated by two ammine (NH3) ligands and four chloride (Cl) ligands. The compound has been the subject of various studies due to its structural similarities with other platinum compounds and its potential applications in cancer treatment.

Synthesis Analysis

The synthesis of diamminetetrachloroplatinum-related compounds often involves the reaction of platinum salts with specific ligands. For instance, the synthesis of cis-diammine tetraplatinum squarate, a structural analogue of platinum blues, is achieved through the reaction of the cis-dichlorodiammine hydrolysis product with squaric acid, resulting in green crystals indicative of a tetranuclear chain bridged by squaric ligands . Similarly, cis-1,4-Diaminocyclohexanetetrachloroplatinum(IV), another antitumor agent, is synthesized using cis-1,4-diaminocyclohexane as a novel carrier ligand, leading to a complex with a slightly distorted octahedral coordination .

Molecular Structure Analysis

The molecular structure of diamminetetrachloroplatinum and its analogues has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of cis-diammineplatinum α-pyrrolidone violet reveals a nonstoichiometric tetranuclear compound with a triclinic crystal system and a chain of four platinum atoms linked by bridging pyrrolidone ligands . Another study on cis-diamminebis{9-[(2-hydroxyethoxy)methyl]guanine}platinum(II) chloride dihydrate shows the Pt atom cis-coordinated by two ammine ligands and an N atom from each of two ligands, with a geometry that slightly deviates from square-planarity .

Chemical Reactions Analysis

The reactivity of diamminetetrachloroplatinum compounds with nucleotides and nucleosides has been a subject of interest. For instance, cis-diammineplatinum(II) forms stable complexes with inosine and its derivatives, with coordination occurring at specific nitrogen atoms of the base . These interactions are characterized using techniques like Raman spectrophotometry and 1H NMR spectroscopy, providing insights into the binding mechanisms and potential biological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamminetetrachloroplatinum compounds are closely related to their molecular structure and bonding. Vibrational spectroscopy studies, such as the one conducted on cis-diamminetetrachloroplatinum, provide detailed information on the vibrational frequencies and force constants of the molecule, which are essential for understanding the compound's behavior in different environments . The electronic structure and vibrational spectra of cis-diammine(orotato)platinum(II), a potential cisplatin analogue, have also been investigated using density functional theory and experimental methods, revealing the nature of platinum-ligand bonding and the stability of the complex .

科学研究应用

Enhanced Drug Delivery in Cancer Treatment

- Scientific Field : Pharmaceutics .

- Summary of Application : Ultrasmall iron oxide nanoparticles were loaded with cis-diamminetetrachloroplatinum (IV), a cisplatin (II) prodrug, and used as an efficient nanodelivery system in cell models .

- Methods of Application : The level of cellular incorporation as well as the platination of mitochondrial and nuclear DNA were measured using inductively coupled plasma mass spectrometry (ICP-MS) strategies .

- Results or Outcomes : Quantitative Pt results revealed that after 24 h exposure to 20 µM Pt in the form of the Pt (IV)-loaded nanoparticles, approximately 10% of the incorporated Pt was associated with nuclear DNA .

Therapeutic Efficacy in Leukemia Treatment

- Scientific Field : Oncology .

- Summary of Application : Tetrachloro (d,l-trans)1,2-diaminocyclohexane Platinum (IV) (Tetraplatin), a new platinum analogue, showed greater therapeutic efficacy after i.p. administration than either cis-dichlorodiammineplatinum (II) (cisplatin) or cis-diammine-1,1-cyclobutanedicarboxylate platinum (II) (carboplatin) in mice bearing i.p. implanted L1210 leukemia .

- Methods of Application : The in vitro cellular uptake of platinum by L1210 cells at 37°C was about 4-fold higher after exposure to tetraplatin compared to cisplatin following a 2-h incubation at the two concentrations examined (2.5 and 5 µg/ml) .

- Results or Outcomes : Tetraplatin increased the median life span over controls by more than 566% with 5 of 8 long-term (50-day) survivors .

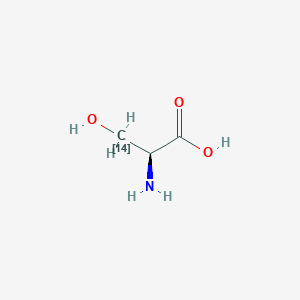

Reduction Process Characterization

- Scientific Field : Biochemistry .

- Summary of Application : The reduction process of trans-diamminetetrachloroplatinum(IV), trans-[Pt(NH 3) 2 Cl 4], by l-cysteine (Cys) and dl-homocysteine (Hcy), which are important thiol-containing amino acids in plasma .

Cellular Toxicity Mechanisms and Autophagy

- Scientific Field : Pharmaceutics .

- Summary of Application : Ultrasmall iron oxide nanoparticles were loaded with cis-diamminetetrachloroplatinum (IV), a cisplatin (II) prodrug, and used as an efficient nanodelivery system in cell models .

- Methods of Application : The level of cellular incorporation as well as the platination of mitochondrial and nuclear DNA were measured using inductively coupled plasma mass spectrometry (ICP-MS) strategies .

- Results or Outcomes : Quantitative Pt results revealed that after 24 h exposure to 20 µM Pt in the form of the Pt (IV)-loaded nanoparticles, approximately 10% of the incorporated Pt was associated with nuclear DNA .

Treatment of Solid Tumor Types

- Scientific Field : Oncology .

- Summary of Application : Cis-diamminedichloroplatinum (II) (cisplatin) continues to be widely used for the treatment of many solid tumor types .

- Results or Outcomes : Significant improvements in response and survival rates have been observed in cancers of the ovary, lung, bladder and head and neck .

Industrial Catalysts

- Scientific Field : Industrial Chemistry .

- Summary of Application : One of the most important applications of transition metals is as industrial catalysts .

- Results or Outcomes : Over 90% of all manufactured products are made with the aid of one or more catalysts .

Antitumor Activity

- Scientific Field : Oncology .

- Summary of Application : Rosenberg tested the antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .

- Results or Outcomes : Though all four compounds exhibited significant antitumor activity, cis-diamminedichloroplatinum II (cisplatin) was the most effective .

Treatment of Testicular Cancer

- Scientific Field : Oncology .

- Summary of Application : Prior to the introduction of cisplatin to the clinic, testicular tumors were treated with a combination of vinblastine, adriamycin and bleomycin resulting in response rates of approximately 50%. Treatment with cisplatin-based therapy now cures the majority of testicular cancer patients presenting with advanced stage disease .

Industrial Catalysts

安全和危害

未来方向

The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .

属性

IUPAC Name |

azane;platinum(4+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHOYUZKIANPPG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H6N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937639 | |

| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diamminetetrachloroplatinum | |

CAS RN |

16893-06-4, 16893-05-3, 16949-90-9 | |

| Record name | trans-Diamminetetrachloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Diamminetetrachloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16893-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminetetrachloroplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminetetrachloroplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(4+) chloride--ammonia (1/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamminetetrachloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

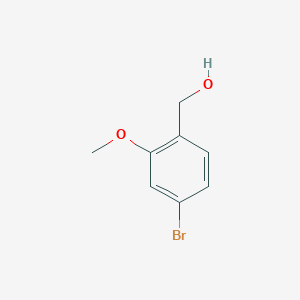

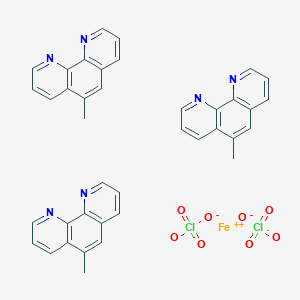

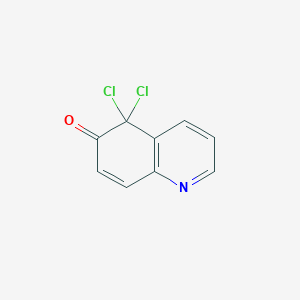

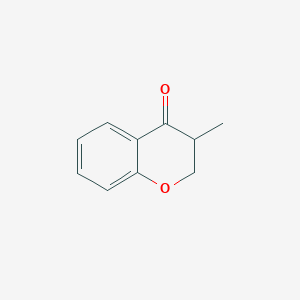

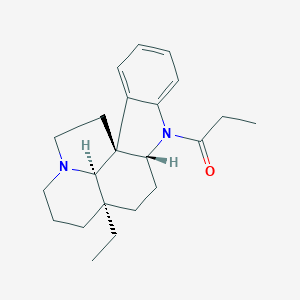

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)